

# Solubility and stability of Azelastine Hydrochloride in different solvents

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## Compound of Interest

Compound Name: Azelastine Hydrochloride

Cat. No.: B1213491

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An In-Depth Technical Guide to the Solubility and Stability of **Azelastine Hydrochloride**

## Introduction

**Azelastine hydrochloride** is a second-generation, selective H1-receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Its efficacy and safety are intrinsically linked to its physicochemical properties, primarily its solubility and stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is paramount for formulation development, manufacturing, storage, and ensuring therapeutic potency. This guide provides a detailed overview of the solubility of **azelastine hydrochloride** in various solvents and its stability under different stress conditions, supported by established experimental protocols and visual workflows.

## Section 1: Solubility Profile of Azelastine Hydrochloride

**Azelastine hydrochloride** is a white crystalline powder.[3][4] Its solubility is a critical factor influencing its dissolution rate and bioavailability. The compound is generally described as sparingly soluble in water and soluble in certain organic solvents.[3][4][5][6]

## Quantitative Solubility Data

The solubility of **azelastine hydrochloride** in various common solvents has been reported across multiple sources. The data is summarized below for comparative analysis.

Solvent	Solubility (mg/mL)	Remarks	Source(s)
Water	20.84	Sparingly soluble	[7]
Water	35 mg/L (0.035 mg/mL)	-	[8]
Water	Sparingly soluble	General description	[3][4][6]
Ethanol	42.13	Soluble	[7]
Ethanol	0.25	Soluble	[9]
Ethanol	Slightly soluble	General description	[3]
Methanol	Soluble	General description	[6][10]
Dimethyl Sulfoxide (DMSO)	48.0	Soluble	[7]
Dimethyl Sulfoxide (DMSO)	10	Soluble	[9]
Dimethyl Formamide (DMF)	1.0	Soluble	[7][9]
Methylene Chloride	Soluble	General description	[4][5]
Propylene Glycol	Sparingly soluble	General description	[3]
Glycerine	Slightly soluble	General description	[3]
DMSO:PBS (pH 7.2) (1:3)	0.25	Sparingly soluble in aqueous buffers	[7][9]

Note: Solubility values can vary based on experimental conditions such as temperature and pH.

## Section 2: Stability Profile of Azelastine Hydrochloride

Stability studies are crucial to identify how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light. Forced degradation studies, which involve exposing the drug to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.<sup>[11]</sup>

**Azelastine hydrochloride** has been shown to be stable under certain conditions but susceptible to degradation under others.

- **Hydrolytic Stability (pH):** The drug demonstrates significant degradation in alkaline conditions.<sup>[12][13]</sup> Some studies also report degradation under acidic conditions, though it appears to be more labile in basic media.<sup>[12][14]</sup> One study noted that azelastine was stable under high temperature at pH 1 and 4 but degraded considerably in alkaline conditions (pH 10-13) upon light exposure.<sup>[15]</sup>
- **Oxidative Stability:** **Azelastine hydrochloride** is highly susceptible to oxidative degradation.<sup>[12][13][14]</sup> Studies using hydrogen peroxide have shown significant breakdown of the active substance.<sup>[12][16]</sup>
- **Photostability:** The compound is labile under UV/VIS irradiation.<sup>[12][15]</sup> Exposure to both UV and natural sunlight can lead to the formation of degradation products.<sup>[12][14]</sup>
- **Thermal Stability:** **Azelastine hydrochloride** is relatively stable under high temperatures when protected from light and humidity.<sup>[12][15][17]</sup> One study indicated thermal stability up to 294.51°C.<sup>[17]</sup> However, when combined with high humidity, interactions with excipients can occur.<sup>[12]</sup>

## Section 3: Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reliable and reproducible solubility and stability data.

### Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.<sup>[18][19]</sup>

Objective: To determine the maximum concentration of **Azelastine Hydrochloride** that can be dissolved in a specific solvent at equilibrium.

Materials:

- **Azelastine Hydrochloride** powder
- Selected solvents (e.g., water, phosphate buffer pH 6.8, ethanol)
- Volumetric flasks
- Thermostatically controlled shaker bath
- Centrifuge
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation: Add an excess amount of **Azelastine Hydrochloride** to a known volume of the selected solvent in a sealed container (e.g., a glass flask). The excess solid should be visually present to ensure saturation.<sup>[18]</sup>
- Equilibration: Place the flask in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.<sup>[19][20]</sup>
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle.<sup>[20]</sup> Separate the undissolved solid from the saturated solution via centrifugation or filtration. Filtration must be performed carefully to avoid adsorption of the drug onto the filter membrane.<sup>[18]</sup>
- Quantification: Withdraw an aliquot of the clear supernatant, dilute it appropriately with the mobile phase or solvent, and analyze the concentration of dissolved **Azelastine**

**Hydrochloride** using a validated analytical method, such as HPLC or UV spectroscopy.[6]

- Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). The solubility is confirmed when consecutive measurements yield consistent concentrations.[19]

## Protocol for Forced Degradation Study

Forced degradation studies are conducted according to ICH guidelines to assess the stability of the drug substance under stress conditions.[21][22]

Objective: To identify potential degradation products and pathways for **Azelastine Hydrochloride** and to demonstrate the specificity of stability-indicating analytical methods.

Materials:

- **Azelastine Hydrochloride** (as solid powder and in solution)
- Hydrochloric acid (e.g., 0.1 M HCl)
- Sodium hydroxide (e.g., 0.1 M NaOH)
- Hydrogen peroxide (e.g., 3% H<sub>2</sub>O<sub>2</sub>)
- Calibrated photostability chamber
- Calibrated oven
- Validated stability-indicating HPLC method

Procedure:

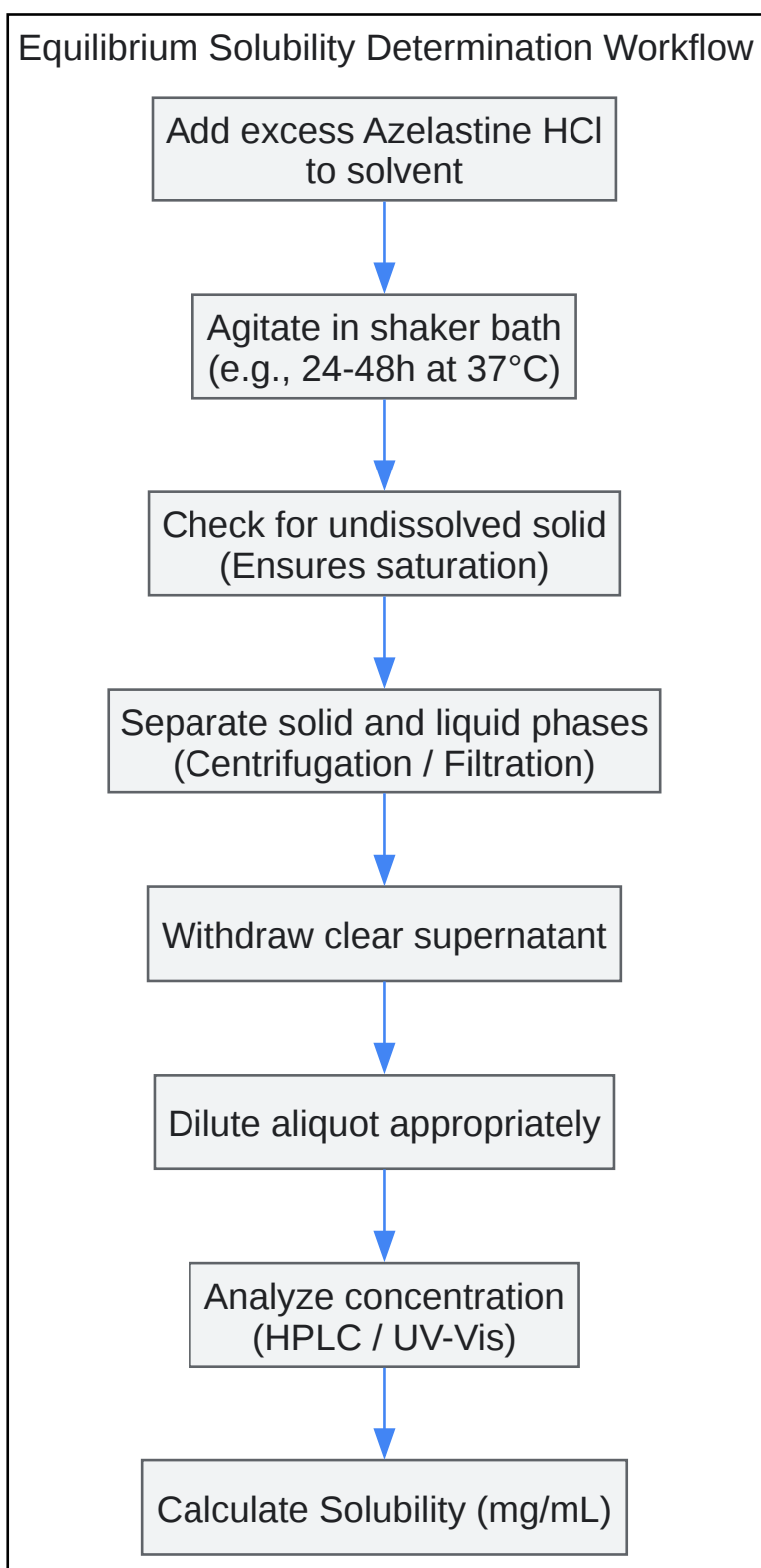
- Acid Hydrolysis: Dissolve the drug in a methanolic solution and add 0.1 M HCl.[23] The mixture can be refluxed or kept at room temperature for a specified duration.[14][23] Afterwards, neutralize the solution before analysis.
- Base Hydrolysis: Dissolve the drug in a methanolic solution and add 0.1 M NaOH.[23] Keep the mixture at room temperature or reflux for a set time, then neutralize.[14][23] Significant

degradation is expected under alkaline conditions.[12]

- Oxidative Degradation: Treat a solution of the drug with 3% hydrogen peroxide at room temperature for a specified period (e.g., up to 7 days or until target degradation is achieved). [11][12]
- Thermal Degradation: Expose the solid drug powder to dry heat in a calibrated oven (e.g., 70°C for 35 hours).[12][15] Analyze the sample at appropriate time points.
- Photolytic Degradation: Expose the drug (both in solid state and in solution) to a light source according to ICH Q1B guidelines, which specify an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[11][12] A control sample should be protected from light to allow for comparison.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all major degradation products.[13][24]

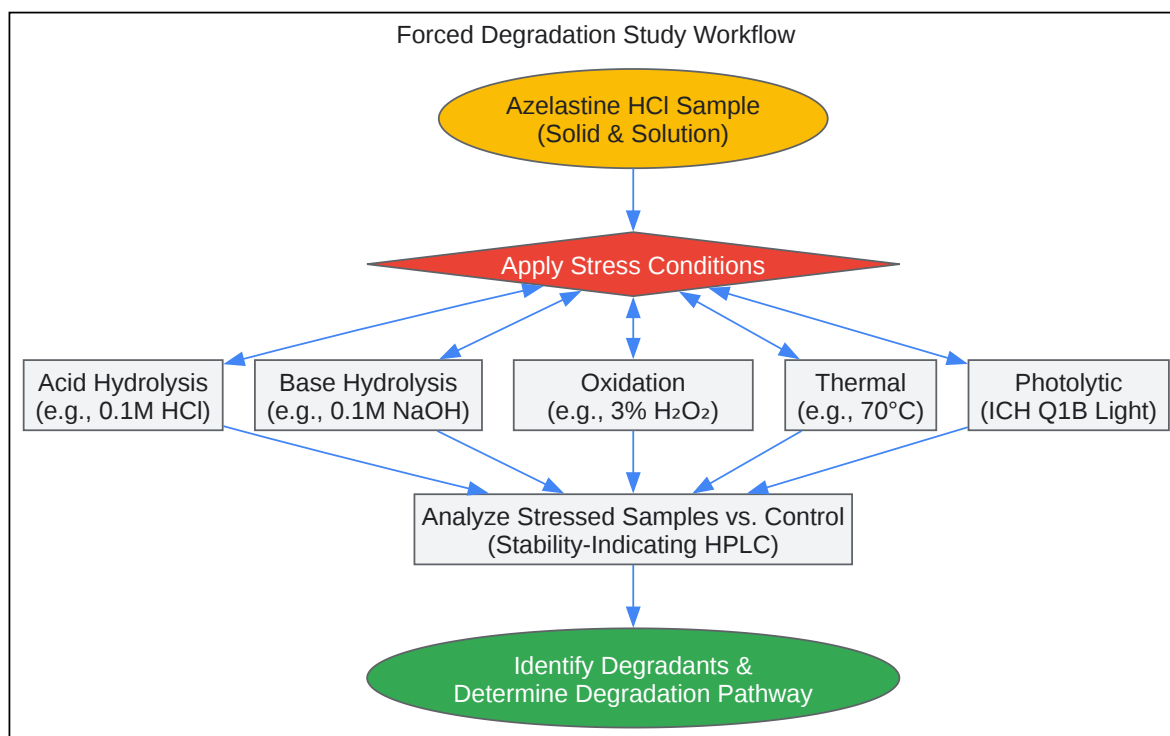
## Section 4: Visualizations

Diagrams are provided to illustrate key experimental and logical pathways related to **Azelastine Hydrochloride**.



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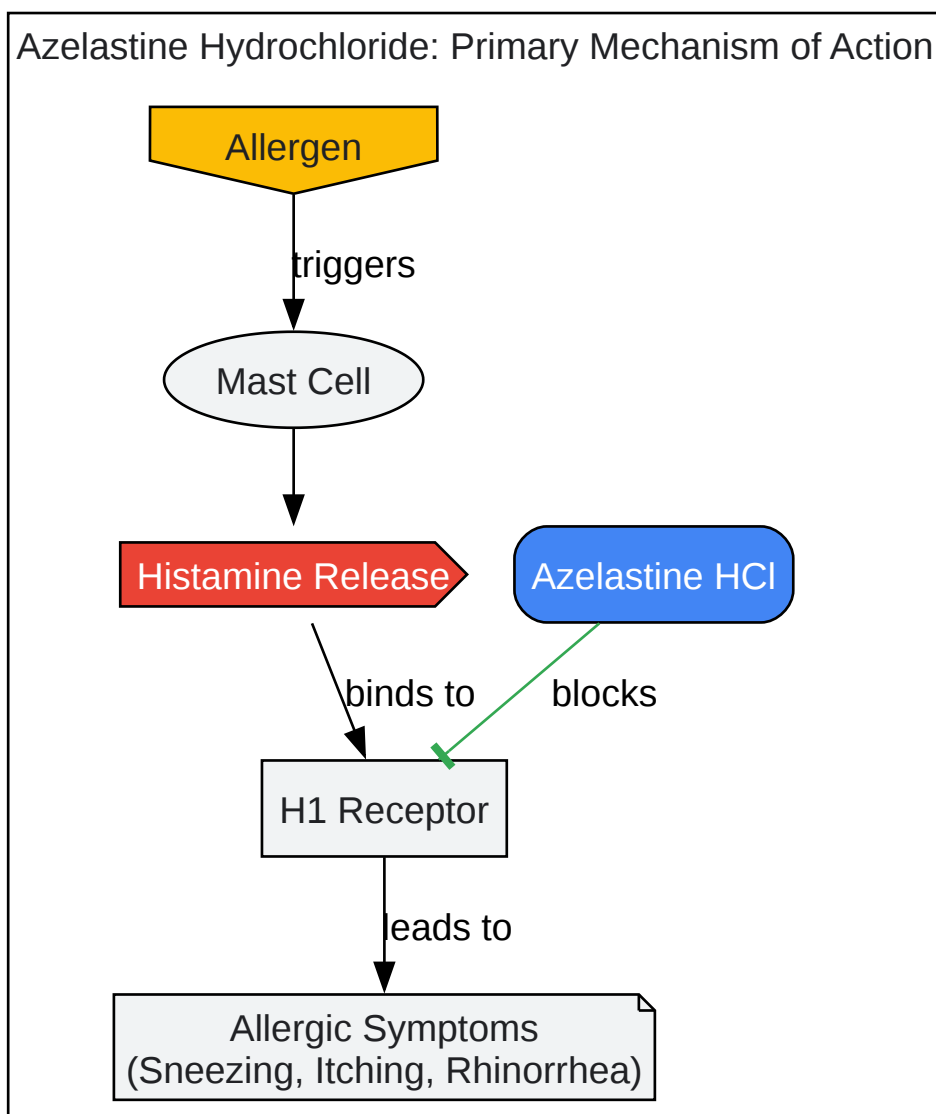
Caption: Workflow for Equilibrium Solubility Determination.



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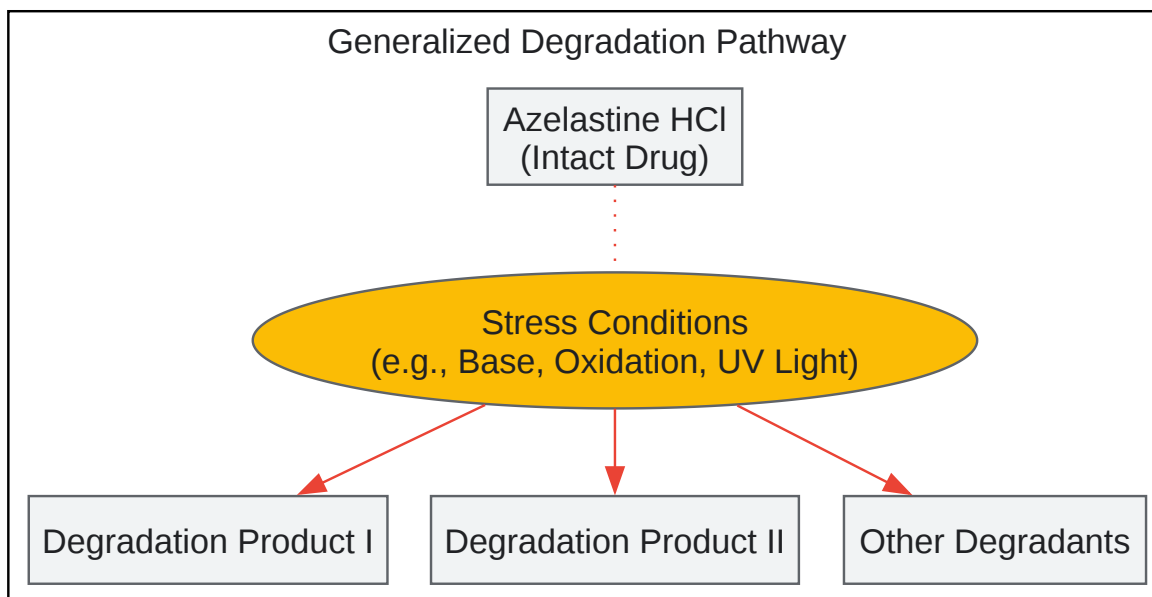
Caption: Workflow for a Forced Degradation Study.





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Caption: Primary Mechanism of Action of Azelastine HCl.



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Caption: General Degradation Pathway of Azelastine HCl.

## Conclusion

This technical guide consolidates critical data on the solubility and stability of **Azelastine Hydrochloride**. It is sparingly soluble in aqueous media but shows higher solubility in organic solvents like DMSO and ethanol. Stability assessments reveal that the molecule is particularly susceptible to degradation under alkaline, oxidative, and photolytic stress, while demonstrating greater resilience to thermal stress. The provided experimental protocols for solubility and forced degradation studies offer a standardized framework for researchers. This comprehensive understanding is essential for the successful development of robust, stable, and effective pharmaceutical formulations containing **Azelastine Hydrochloride**.

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